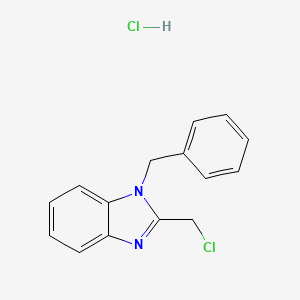

1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride

Description

BenchChem offers high-quality 1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-2-(chloromethyl)benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2.ClH/c16-10-15-17-13-8-4-5-9-14(13)18(15)11-12-6-2-1-3-7-12;/h1-9H,10-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGNGUVFJAVOAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10495221 | |

| Record name | 1-Benzyl-2-(chloromethyl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878748-66-4 | |

| Record name | 1-Benzyl-2-(chloromethyl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Benzyl-2-chloromethyl-1H-benzoimidazole Hydrochloride: A Lynchpin Scaffold in Medicinal Chemistry

Topic: 1-Benzyl-2-chloromethyl-1H-benzoimidazole Hydrochloride: Synthesis, Reactivity, and Pharmacological Applications Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Scientists

Executive Summary

The 1-benzyl-2-chloromethyl-1H-benzoimidazole scaffold represents a privileged structural motif in drug discovery. Functioning primarily as a high-reactivity electrophilic intermediate, this compound allows for the rapid generation of diverse heterocyclic libraries. The C2-chloromethyl moiety acts as a versatile "warhead" for nucleophilic substitution, while the N1-benzyl group modulates lipophilicity and receptor binding affinity.

This guide provides a comprehensive technical analysis of the synthesis, chemical reactivity, and pharmacological potential of this scaffold. It details the specific protocol for isolating the hydrochloride salt —a form often preferred for its enhanced stability and crystallinity compared to the free base—and maps the structure-activity relationships (SAR) that drive its utility in antimicrobial and anticancer research.

Chemical Architecture & Synthesis

Retrosynthetic Analysis

The construction of the 1-benzyl-2-chloromethyl-1H-benzoimidazole core can be approached via two primary pathways:

-

Phillips Condensation (Convergent): The cyclocondensation of N-benzyl-o-phenylenediamine with chloroacetic acid. This is the preferred industrial route for high throughput.

-

N-Alkylation (Linear): The benzylation of a pre-formed 2-chloromethylbenzimidazole.

Synthesis Workflow (Graphviz)

Figure 1: Convergent synthesis via Phillips Condensation in acidic media.

Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-2-chloromethyl-1H-benzoimidazole Hydrochloride

Rationale: The use of 4N HCl serves a dual purpose: it catalyzes the condensation reaction and provides the counter-ion for salt formation, preventing the hydrolysis of the sensitive chloromethyl group that can occur under basic workup conditions.

Materials:

-

N-benzyl-1,2-phenylenediamine (1.0 eq)

-

Chloroacetic acid (1.5 eq)

-

Hydrochloric acid (4N, aqueous)

-

Ethanol (absolute)

-

Diethyl ether (anhydrous)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve N-benzyl-1,2-phenylenediamine (10 mmol) in 4N HCl (20 mL).

-

Addition: Add chloroacetic acid (15 mmol) to the solution.

-

Cyclization: Reflux the mixture vigorously for 4–6 hours. Monitor consumption of the diamine via TLC (System: EtOAc/Hexane 1:1).

-

Isolation (Salt Formation):

-

Cool the reaction mixture to 0°C in an ice bath.

-

The hydrochloride salt may precipitate directly. If not, concentrate the solution under reduced pressure to ~50% volume.

-

Add cold ethanol (5 mL) followed by excess anhydrous diethyl ether to induce precipitation.

-

-

Purification: Filter the solid under vacuum. Wash the filter cake with cold ether/acetone (1:1) to remove unreacted chloroacetic acid.

-

Drying: Dry the white/off-white crystalline solid in a vacuum desiccator over P₂O₅.

Yield Expectation: 65–75% Characterization: ^1H NMR (DMSO-d₆) typically shows the benzylic methylene (~5.6 ppm) and the chloromethyl singlet (~5.1 ppm).

Protocol B: General Nucleophilic Substitution (Library Generation)

Rationale: The C2-chloromethyl group is highly susceptible to S_N2 attack. Using a weak base (K₂CO₃) and a polar aprotic solvent (DMF) favors substitution over elimination.

Procedure:

-

Dissolve 1-benzyl-2-chloromethyl-1H-benzoimidazole HCl (1 mmol) in dry DMF (5 mL).

-

Add K₂CO₃ (2.5 eq) to neutralize the HCl salt and scavenge the generated acid.

-

Add the nucleophile (1.1 eq) (e.g., secondary amine, thiol, or phenol).

-

Stir at RT (for thiols) or 60°C (for sterically hindered amines) for 2–8 hours.

-

Pour into ice water; filter the precipitate or extract with EtOAc.

Reactivity Profile & Derivatization

The chloromethyl arm is the "lynchpin" of this scaffold. The chloride is a good leaving group, activated by the electron-withdrawing nature of the imidazole ring (specifically the C=N bond).

Reaction Scope Diagram

Figure 2: Divergent synthesis capabilities from the chloromethyl core.

Pharmacological Landscape & SAR

The parent compound (chloromethyl) is often cytotoxic due to its alkylating ability (similar to nitrogen mustards). However, its derivatives exhibit tunable pharmacology.

Structure-Activity Relationship (SAR)

| Structural Domain | Modification | Biological Impact |

| N1-Benzyl | Electron-donating groups (e.g., 4-OMe) | Increases lipophilicity; often enhances antibacterial potency against Gram(+) strains. |

| N1-Benzyl | Electron-withdrawing groups (e.g., 4-NO₂) | Can reduce activity; affects pKa of the imidazole ring. |

| C2-Linker | Retention of -CH₂Cl | High Cytotoxicity. Acts as a DNA alkylator. Potential anticancer agent but low selectivity. |

| C2-Linker | Substitution with -CH₂-N(R)₂ | Antimicrobial/Antiviral. Reduces toxicity; improves solubility and target engagement (e.g., DNA minor groove binding). |

| Benzene Ring | C5/C6 Halogenation (Cl, F) | Increases metabolic stability and potency (e.g., 5-chloro-1-benzyl... derivatives). |

Key Therapeutic Areas

-

Antimicrobial: Derivatives where the chlorine is replaced by piperazine or morpholine moieties show significant MIC values against S. aureus and C. albicans.

-

Anticancer: The chloromethyl parent compound and its thiosemicarbazone derivatives have demonstrated activity against human cancer cell lines (e.g., MCF-7), likely via DNA intercalation and alkylation mechanisms.

-

Antiviral: Benzimidazole derivatives are established inhibitors of HCV polymerase; the 1-benzyl-2-substituted motif is a known pharmacophore in this space.

Safety & Handling (Critical)

-

Vesicant Hazard: 1-Benzyl-2-chloromethyl-1H-benzoimidazole is a potent alkylating agent. It can cause severe skin burns, eye damage, and respiratory sensitization.

-

Handling: Always handle in a fume hood. Double-gloving (Nitrile) is recommended.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolic KOH to quench the reactive chloromethyl group before disposal.

References

-

Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H-Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences. 1

-

Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi. Journal of Agricultural and Food Chemistry. 2

-

1-BENZYL-2-CHLOROMETHYL-1H-BENZOIMIDAZOLE Synthesis & Properties. ChemicalBook. 3

-

Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. National Institutes of Health (PMC). 4

-

A Comparative Guide to the Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole. BenchChem. 5

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-BENZYL-2-CHLOROMETHYL-1H-BENZOIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride

Introduction

1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride is a key intermediate in the synthesis of a variety of pharmacologically active benzimidazole derivatives.[1][2][3] The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[4] Understanding and controlling the solubility of this intermediate is paramount for its effective use in synthetic chemistry and for the development of robust drug manufacturing processes. Poor solubility can lead to challenges in reaction kinetics, purification, and formulation, ultimately impacting yield, purity, and bioavailability of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride. In the absence of extensive publicly available quantitative data for this specific molecule, this guide synthesizes information from structurally related compounds, outlines predictive models for its behavior, and provides detailed, field-proven experimental protocols for researchers to determine its solubility profile with high fidelity. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's physicochemical properties.

Core Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For 1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride, several key structural features are critical determinants of its solubility profile.

-

The Benzimidazole Core: This bicyclic aromatic system is relatively rigid and planar. While the nitrogen atoms can participate in hydrogen bonding, the overall large aromatic surface area contributes to its hydrophobicity.

-

The Benzyl Group: The presence of the benzyl group at the N1 position significantly increases the lipophilicity (fat-solubility) of the molecule, which generally decreases its solubility in aqueous media.

-

The Chloromethyl Group: This reactive group at the C2 position is polar but also susceptible to nucleophilic substitution, particularly solvolysis (reaction with the solvent) in protic solvents like water and alcohols. This instability can complicate solubility measurements over time.[5]

-

The Hydrochloride Salt: The compound is supplied as a hydrochloride salt. This is a common strategy to enhance the aqueous solubility of weakly basic compounds.[5][6] The salt form allows the benzimidazole core to be protonated, forming a more polar, charged species that interacts more favorably with polar solvents like water. This makes the aqueous solubility of the compound highly dependent on the pH of the medium.[7][8]

Predicted Solubility Profile

Based on the analysis of structurally similar benzimidazole and imidazole derivatives, a qualitative and semi-quantitative solubility profile for 1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride can be predicted. It is anticipated that the compound will exhibit favorable solubility in polar aprotic solvents, moderate solubility in polar protic solvents, and limited solubility in nonpolar solvents and neutral water.[5]

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent solvent for a wide range of organic compounds.[5] |

| Dimethylformamide (DMF) | High | Similar solvating properties to DMSO.[5] | |

| Acetonitrile (ACN) | Moderate to High | Good solvent for many organic molecules, though slightly less polar than DMSO and DMF.[5] | |

| Polar Protic | Methanol | Moderate | Capable of hydrogen bonding. The chloromethyl group may undergo solvolysis over time.[5] |

| Ethanol | Moderate | Similar to methanol, with a slight decrease in polarity.[5] | |

| Water (pH dependent) | Low to Moderate | The hydrophobic benzyl group limits solubility. As a hydrochloride salt, solubility will be significantly higher in acidic pH compared to neutral or basic pH.[5][6] | |

| Nonpolar | Toluene | Low | The benzyl group provides some affinity, but the polar benzimidazole hydrochloride core limits overall solubility. |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | Good solvent for organic compounds of intermediate polarity. |

Experimental Determination of Solubility

To obtain definitive, quantitative solubility data, rigorous experimental evaluation is necessary. The "Shake-Flask" method is the gold standard for determining thermodynamic solubility.[5] This section provides the underlying principles and a detailed protocol.

Causality Behind Experimental Choices

The shake-flask method is chosen for its ability to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution. This provides the thermodynamic solubility, a fundamental constant for a given solid form in a specific solvent at a set temperature. The extended equilibration time (typically 24-72 hours) is crucial to overcome kinetic barriers to dissolution. Quantification of the dissolved solute is then performed using a validated analytical technique, most commonly UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), chosen for their sensitivity and specificity.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Experimental Protocol: Shake-Flask Method

-

Preparation:

-

Add an excess amount of 1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride to a series of glass vials. An amount sufficient to ensure undissolved solid remains at equilibrium is required (e.g., 5-10 mg).

-

Dispense a precise volume (e.g., 1.0 mL) of the desired solvent into each vial. Solvents should include a range of aqueous buffers (e.g., pH 2.0, 5.0, 7.4) and relevant organic solvents (e.g., Ethanol, DMSO, Acetonitrile).

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A 48-hour period is recommended, with samples taken at 24 and 48 hours to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle by gravity for at least 1 hour.

-

Alternatively, and for more robust separation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Carefully withdraw a known volume of the clear supernatant using a pipette. For volatile solvents, it is critical to perform this step quickly. To ensure complete removal of particulates, filter the supernatant through a 0.22 µm syringe filter compatible with the solvent. Discard the first few drops to saturate the filter membrane.

-

-

Quantification:

-

Prepare a series of accurate dilutions of the clear filtrate using a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated UV-Vis or HPLC method as described below.

-

Calculate the original solubility value by applying the dilution factor.

-

Analytical Methods for Quantification

Accurate quantification of the dissolved solute is critical for reliable solubility data. Both UV-Vis spectrophotometry and HPLC are suitable methods.

UV-Vis Spectrophotometric Method

This method is rapid and straightforward, leveraging the compound's strong UV absorbance. A validated UV spectrophotometric method for the closely related 2-Chloromethyl-1H-benzimidazole has identified a peak absorbance at 242 nm.[9] It is highly probable that the benzyl-substituted title compound will have a similar chromophore with a λmax in this region.

Protocol for UV-Vis Method Development and Validation:

-

Determine λmax: Prepare a dilute solution of the compound in the chosen solvent (e.g., methanol or 0.1 N HCl). Scan the absorbance from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax).

-

Prepare Standard Curve: Create a series of standard solutions of known concentrations from a stock solution.

-

Measure Absorbance: Measure the absorbance of each standard at the determined λmax.

-

Establish Linearity: Plot absorbance versus concentration. The relationship should be linear (R² > 0.999) over the desired concentration range, in accordance with ICH Q2B guidelines.[9]

-

Quantify Sample: Measure the absorbance of the diluted supernatant from the solubility experiment and determine its concentration using the standard curve's linear regression equation.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers greater specificity and can separate the parent compound from potential degradants, which is particularly important given the reactive nature of the chloromethyl group. This makes it the preferred method for stability-indicating assays and for complex matrices.

Workflow for HPLC Method Development

Caption: HPLC Method Development and Validation Workflow.

Recommended Starting HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

-

Gradient: Start with a 5-minute hold at 10% B, then ramp to 90% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at the determined λmax (e.g., ~242 nm).

-

Injection Volume: 10 µL.

This method should be fully validated for specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ) according to regulatory guidelines to ensure trustworthy and reproducible results.[10][11][12]

Stability Considerations

The 2-chloromethyl group is a known reactive moiety, susceptible to hydrolysis to the corresponding hydroxymethyl derivative.[5] This degradation is a critical factor to consider during solubility studies, as it can artificially lower the concentration of the parent compound over the equilibration period.

Recommendations:

-

Monitor for Degradation: When using HPLC for quantification, monitor the chromatograms for the appearance of new peaks over the time course of the solubility experiment (e.g., 24, 48, 72 hours).

-

Forced Degradation Studies: To proactively identify potential degradants, perform forced degradation studies.[5] Expose a solution of the compound to acidic, basic, and oxidative conditions and analyze the resulting mixtures by HPLC-MS to identify the mass of any degradation products.

-

Limit Equilibration Time if Unstable: If significant degradation is observed within the standard 24-48 hour window, a shorter equilibration time may be necessary, and the result should be reported as a kinetic or apparent solubility rather than a true thermodynamic solubility.

Conclusion

For researchers and drug developers, the robust, field-tested protocols provided in this guide for the shake-flask solubility assay, coupled with validated UV-Vis and HPLC analytical methods, offer a clear pathway to generating the high-quality, quantitative data required for informed decision-making in synthesis, process development, and formulation. Adherence to these self-validating systems will ensure the scientific integrity and trustworthiness of the generated solubility data.

References

- Patil, P. P., Kasture, V. S., & Prakash, K. V. (2016). Development and validation of uv spectrophotometric method for estimation of 2- chloromethyl-1h benzimidazole impurity in azilsartan medoxomil bulk and formulation. World Journal of Pharmaceutical Research, 5(7), 1645-1654.

- BenchChem. (2025). Navigating the Chemical Landscape of 1-Benzyl-5-(chloromethyl)-1H-imidazole: A Technical Guide to Solubility and Stability.

- Mazzeo, P., et al. (Year). High-performance liquid chromatographic determination of 1-benzyl-1H-indazol-3-ol in benzydamine in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis.

- Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. (2025). PubMed Central.

- Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. (2013). PubMed.

- Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calcul

- Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. (2024). MDPI.

- Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. (2016). Science Publishing Group.

- Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. (2013).

- Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. (Year). Journal of Chemical and Pharmaceutical Research.

- pH-Dependent Dissolution in Vitro and Absorption in Vivo of Weakly Basic Drugs: Development of a Canine Model. (Year).

- UV absorption and fluorescence spectra for 1H-benzimidazole in acetonitrile solution. (Year). Source not specified.

- Synthesis, cytotoxic evaluation and molecular properties studies of novel benzimidazole deriv

- 2-Chloromethylbenzimidazole. PubChem.

- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (Year). PubMed.

- Recent developments in catalytic and antimicrobial applications of benzimidazole Schiff base. (Year). Applied Chemical Engineering.

- Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Deriv

- Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. (2025). Semantic Scholar.

- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (Year). MDPI.

- Solubility of Pharmaceuticals and Their Salts As a Function of pH. (Year).

- Application of hplc method for investigation of stability of new benzimidazole deriv

- Mechanochemical Construction of 0D Cu(I)-Based Luminescent Superclusters through Dynamic Ligand Fusion. (2025).

- Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. (2024). Source not specified.

- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents. (2023). Preprints.org.

- An In-depth Technical Guide on the Chemical Properties of 2-(benzylthio)-1H-benzimidazole. (2025). BenchChem.

Sources

- 1. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. wisdomlib.org [wisdomlib.org]

- 10. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 11. scispace.com [scispace.com]

- 12. jocpr.com [jocpr.com]

The Benzimidazole Scaffold: From Industrial Dye to Blockbuster Therapeutics

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The "Privileged" Architecture

In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged structure" as deservedly as benzimidazole.[1] Fusing a benzene ring with an imidazole moiety, this scaffold offers a unique physicochemical profile: it mimics the purine bases of DNA, possesses amphoteric properties (pKa ~5.6 for the conjugate acid, ~12.8 for the NH group), and provides distinct vectors for hydrogen bonding and

This guide traces the technical evolution of benzimidazole—from its 19th-century synthesis to its role as the backbone for essential medicines (WHO Model List) and modern kinase inhibitors. We analyze the causality behind its biological success, focusing on the mechanistic divergence between its antiparasitic (tubulin inhibition) and anti-ulcer (proton pump inhibition) applications.

Historical Genesis: The Chemical Dawn (1872–1950)

The history of benzimidazole is not merely a timeline of discovery but a case study in structural elucidation.

-

1872: The Hobrecker Synthesis: The first recorded synthesis was achieved by Hobrecker, who reduced 2-nitro-4-methylacetanilide with tin and hydrochloric acid.[2][3] This reductive cyclization established the core synthetic logic still used today: the generation of an electrophilic center adjacent to a nucleophilic amine.

-

1940s: The Vitamin B12 Connection: The scaffold's biological relevance was cemented with the structural resolution of Vitamin B12 (cyanocobalamin). Degradation studies revealed 5,6-dimethylbenzimidazole as the axial ligand coordinating the central Cobalt ion. This discovery proved that the benzimidazole nucleus was not xenobiotic but a motif compatible with fundamental mammalian biochemistry.

Visualization: The Evolutionary Timeline

Figure 1: The chronological evolution of benzimidazole therapeutics from chemical curiosity to targeted oncology agents.

The Veterinary Breakthrough: Microtubule Destabilization

In the 1960s, the introduction of thiabendazole revolutionized veterinary medicine. The mechanism of action (MoA) for this class represents a classic example of selective toxicity.

Mechanism of Action: -Tubulin Binding

Benzimidazole anthelmintics (e.g., mebendazole, albendazole) function as Microtubule Destabilizing Agents (MDAs) .[4]

-

Target: They bind to the colchicine-sensitive site of

-tubulin. -

Selectivity: The affinity for helminth

-tubulin is significantly higher (up to 400-fold) than for mammalian tubulin. This selectivity is often attributed to a specific amino acid residue: Phenylalanine 200 in helminths versus Tyrosine 200 in mammals. -

Outcome: Binding prevents the polymerization of tubulin into microtubules, disrupting the parasite's cytoskeleton, glucose uptake, and intracellular transport, leading to autolysis.

Data: Comparative Potency of Anthelmintics

| Compound | Generation | Key Substitution (C-5) | Primary Use |

|---|---|---|---|

| Thiabendazole | 1st | H | Strongyloides, Cutaneous Larva Migrans |

| Mebendazole | 2nd | Benzoyl | Nematodes (Broad spectrum) |

| Albendazole | 2nd | Propylthio | Systemic worms (Hydatid disease) |

| Triclabendazole | 3rd | Chlorophenoxy | Fasciola hepatica (Liver fluke) |

The Blockbuster Era: Proton Pump Inhibitors (PPIs)

The development of Omeprazole (and subsequently Esomeprazole) is the pinnacle of benzimidazole chemistry. It showcased the scaffold's ability to act as a prodrug controlled by pH-dependent rearrangement.

The Acid-Catalyzed Rearrangement

Omeprazole itself is inactive at neutral pH. It requires the highly acidic environment of the parietal cell secretory canaliculus (pH < 1.0) to activate. This mechanism ensures the drug only targets the acid-secreting H+/K+ ATPase, minimizing systemic toxicity.

The Cascade:

-

Protonation: The pyridine nitrogen and the benzimidazole N-3 are protonated.

-

Nucleophilic Attack: The unprotonated pyridine nitrogen attacks the C-2 position of the benzimidazole, forming a Spiro-intermediate .[5][6]

-

Ring Opening: The spiro ring opens to form a sulfenic acid.

-

Dehydration: Loss of water yields the cyclic Sulfenamide .

-

Covalent Binding: The sulfenamide is a highly reactive electrophile that forms a disulfide bond with Cysteine residues (specifically Cys813 or Cys822) on the H+/K+ ATPase.

Visualization: The Omeprazole Activation Pathway

Figure 2: The acid-catalyzed rearrangement of Omeprazole to its active sulfenamide form, resulting in covalent enzyme inhibition.

Synthetic Methodologies: The Phillips Condensation

For researchers synthesizing novel benzimidazole derivatives, the Phillips Condensation remains the gold standard due to its robustness. Below is a validated protocol for a standard 2-substituted benzimidazole.

Protocol: Acid-Catalyzed Phillips Condensation

Objective: Synthesis of 2-methylbenzimidazole from o-phenylenediamine (OPD) and acetic acid.

Reagents:

-

o-Phenylenediamine (OPD): 10 mmol (1.08 g)

-

Acetic Acid (Glacial): 30 mmol (excess/solvent)

-

HCl (4N): Catalytic amount (optional, but accelerates rate)

-

NaOH (10% aq): For neutralization

Workflow:

-

Preparation: In a round-bottom flask, dissolve 10 mmol of OPD in 15 mL of glacial acetic acid.

-

Cyclization: Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours. Note: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

-

Workup: Cool the reaction mixture to room temperature. Pour slowly into crushed ice (approx. 50g) with stirring.

-

Neutralization: Slowly add 10% NaOH solution until pH reaches ~8-9. The benzimidazole will precipitate as a solid.[7]

-

Purification: Filter the precipitate. Recrystallize from hot water or ethanol/water mix.

Mechanistic Insight: The reaction proceeds via the formation of an N-acylated intermediate (mono-anilide). Under acidic conditions and heat, the second amine group attacks the carbonyl carbon of the amide, followed by dehydration to aromatize the imidazole ring.

Visualization: Synthetic Workflow

Figure 3: Step-by-step workflow for the Phillips Condensation synthesis.

Modern Frontiers: Oncology and Kinase Inhibition

In the 21st century, the benzimidazole scaffold has evolved into a key pharmacophore for kinase inhibitors. The nitrogen atoms in the imidazole ring act as excellent hydrogen bond acceptors/donors to interact with the hinge region of ATP-binding pockets in kinases.

-

Abemaciclib (Verzenio): A CDK4/6 inhibitor used in breast cancer. The benzimidazole core is critical for orienting the molecule within the ATP-binding cleft, ensuring high selectivity over other kinases.

-

Selumetinib: A MEK1/2 inhibitor where the benzimidazole-like core (specifically a benzimidazole derivative structure in related analogs) aids in allosteric binding.

Key Design Principle: Modern medicinal chemistry utilizes the N-1 position of benzimidazole for solubility-enhancing groups (e.g., piperazines), while the C-2 position is used to extend the scaffold into deep hydrophobic pockets of the target protein.

References

-

Hobrecker, F. (1872).[3] "Ueber die Reductionsprodukte der Nitracetanilide." Berichte der deutschen chemischen Gesellschaft, 5(2), 920-929.

-

Barker, H. A., et al. (1960). "Structure of the Benzimidazole-B12 Coenzyme." Proceedings of the National Academy of Sciences, 46(12).

-

Lacey, E. (1988). "The role of the cytoskeletal protein, tubulin, in the mode of action and mechanism of drug resistance to benzimidazoles." International Journal for Parasitology, 18(7), 885-936.

-

Lindberg, P., et al. (1986). "Omeprazole: The first proton pump inhibitor." Medicinal Research Reviews, 10(1), 1-54.

-

Shin, J. M., & Sachs, G. (2008). "Pharmacology of Proton Pump Inhibitors." Current Gastroenterology Reports, 10(6), 528–534.

-

Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541.

-

Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: a review." Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 5. scispace.com [scispace.com]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. Benzimidazole - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 1-Benzyl-2-chloromethyl-1H-benzoimidazole Hydrochloride: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Scaffold and the Significance of a Key Intermediate

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the natural product vitamin B12.[1] Its structural similarity to endogenous purines allows for favorable interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Benzimidazole derivatives have been successfully developed as antiulcer drugs (omeprazole), anthelmintics (albendazole), antihypertensives (telmisartan), and even anticancer agents (bendamustine).[4]

At the heart of synthesizing diverse libraries of these potent molecules lies a class of versatile building blocks: the 2-chloromethyl-1H-benzimidazoles. The introduction of a benzyl group at the N-1 position yields 1-Benzyl-2-chloromethyl-1H-benzoimidazole, a key intermediate whose hydrochloride salt form offers improved handling and solubility characteristics. The strategic placement of the highly reactive chloromethyl group at the C-2 position provides a convenient anchor for introducing a vast array of functional groups through nucleophilic substitution, making it an invaluable tool for drug discovery and development. This guide, intended for researchers and drug development professionals, provides a comprehensive review of the synthesis, chemical properties, reactivity, and the extensive pharmacological applications stemming from this pivotal molecule.

I. Synthesis and Characterization

The primary and most established method for the synthesis of 1-Benzyl-2-chloromethyl-1H-benzoimidazole is a variation of the Phillips-Ladenburg condensation. This acid-catalyzed cyclocondensation reaction involves the reaction of N-benzyl-o-phenylenediamine with chloroacetic acid.

The Phillips-Ladenburg Condensation Approach

The causality behind this synthetic choice lies in its efficiency and the ready availability of the starting materials. The reaction proceeds by heating the two components in the presence of a strong acid, typically hydrochloric acid, which serves both as a catalyst and a solvent.[5]

Reaction Scheme:

Caption: Phillips-Ladenburg synthesis of the benzimidazole core.

The mechanism involves the initial formation of an amide bond between one of the amino groups of the diamine and the carboxylic acid. The acidic conditions then protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. This facilitates an intramolecular nucleophilic attack by the second amino group, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of the imidazole ring.

Detailed Experimental Protocol (Free Base Synthesis)

The following protocol is a self-validating system for the synthesis of the free base, which is the precursor to the hydrochloride salt.

Materials:

-

N-benzylbenzene-1,2-diamine (1 mol)

-

Chloroacetic acid (3 mol)

-

4 N Hydrochloric acid (45 mL)

-

Ammonia solution

-

Ethyl acetate

-

Hexane

-

Silica gel (60-120 mesh)

Procedure:

-

A mixture of N-benzylbenzene-1,2-diamine (1 mol) and chloroacetic acid (3 mol) is refluxed for 4 hours in 45 mL of 4 N HCl.[5] The excess of chloroacetic acid ensures the complete conversion of the diamine. The strong acidic medium is crucial for catalyzing the cyclodehydration.

-

After reflux, the reaction mixture is cooled to room temperature.

-

The pH of the solution is carefully adjusted to ~7 with an ammonia solution to neutralize the excess acid and precipitate the product.

-

The crude product is collected and purified by column chromatography on silica gel (60-120 mesh) using an ethyl acetate/hexane solvent system to yield the pure 1-benzyl-2-(chloromethyl)-1H-benzimidazole.[5]

Preparation of the Hydrochloride Salt

For pharmaceutical applications, converting the free base to its hydrochloride salt is often desirable to enhance stability and aqueous solubility.

Procedure:

-

Dissolve the purified 1-benzyl-2-(chloromethyl)-1H-benzimidazole free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield 1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride.

Alternative "Green" Synthetic Approaches

Recent research has focused on developing more environmentally benign methods for benzimidazole synthesis. Microwave-assisted synthesis, in particular, has shown promise for dramatically reducing reaction times and, in some cases, allowing for solvent-free conditions.[6][7] For instance, the condensation of o-phenylenediamine with carboxylic acids can be achieved in minutes under microwave irradiation, often with improved yields compared to conventional heating.[6] While a specific microwave protocol for the title compound is not extensively detailed, the principle is applicable and represents a promising avenue for process optimization.

Characterization and Physicochemical Properties

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| Molecular Formula | C₁₅H₁₃ClN₂ | C₁₅H₁₄Cl₂N₂ | [5] |

| Molecular Weight | 256.73 g/mol | 293.19 g/mol | [5] |

| Appearance | - | White solid | [8] |

| Melting Point | 146-148 °C | 217 °C | [5][8] |

| ¹H NMR (400MHz, CDCl₃) | δ 7.74 (d, 1H), 7.27 (m, 6H), 7.05 (dd, 1H), 5.44 (s, 2H, benzylic), 4.69 (s, 2H, -CH₂-Cl) | - | [5] |

| ¹³C NMR (100MHz, CDCl₃) | δ 164.66, 129.12, 128.21, 126.39, 123.94, 122.87, 120.40, 110.14, 47.19, 37.01 | - | [5] |

| FTIR (neat, cm⁻¹) | νmax: 3024, 3006 (C-H, aromatic), 2976, 2926 (C-H, aliphatic), 736 (C-Cl) | - | [5] |

| GC-MS (m/z) | 256 [M]⁺ | - | [5] |

| UV-Vis λmax | - | ~205, 208, 221 nm | [8] |

II. Chemical Reactivity: A Gateway to Molecular Diversity

The synthetic utility of 1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride is primarily derived from the high reactivity of the chloromethyl group. This group acts as an excellent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This allows for the facile introduction of diverse side chains at the C-2 position, which is a critical step in building libraries of potential drug candidates.

Nucleophilic Substitution Reactions

The benzylic-like nature of the chloromethyl group, adjacent to the imidazole ring, makes the chlorine atom a good leaving group. The reaction is versatile and can be performed with nitrogen, sulfur, and oxygen nucleophiles.

Caption: Versatile Sₙ2 reactivity of the 2-chloromethyl group.

General Protocol for Nucleophilic Substitution:

-

The 2-chloromethyl-1H-benzimidazole starting material (1 equivalent) is dissolved in a suitable solvent such as ethanol or dimethylformamide (DMF).[9][10]

-

A base, such as potassium carbonate (K₂CO₃) or triethylamine, is often added to facilitate the reaction, particularly when using amine or thiol nucleophiles.

-

The nucleophile (e.g., a substituted aniline, thiophenol, or phenol) is added (typically 1-1.2 equivalents).

-

The reaction mixture is stirred, often at room temperature or with gentle heating, until completion (monitored by TLC).

-

Work-up typically involves pouring the reaction mixture into water and extracting the product with an organic solvent.

-

The final product is purified by recrystallization or column chromatography.

The table below provides representative examples of the yields that can be achieved in these substitution reactions, primarily based on the reactivity of the closely related 2-chloromethyl-1H-benzimidazole.

Table 2: Representative Nucleophilic Substitution Reactions and Yields

| Nucleophile | Reagents/Conditions | Product Type | Yield (%) | Source(s) |

| p-Nitroaniline | K₂CO₃, KI, DMF, Microwave | 2-(Arylamino)methyl | 62 | [9] |

| Aniline | K₂CO₃, KI, DMF, Microwave | 2-(Arylamino)methyl | Not specified | [9] |

| p-Aminobenzoic acid | K₂CO₃, KI, DMF, Microwave | 2-(Arylamino)methyl | 48 | [9] |

| Sulphanilamide | K₂CO₃, KI, DMF, Microwave | 2-(Arylamino)methyl | 46 | [9] |

| 2-Aminophenol | K₂CO₃, KI, DMF, Microwave | 2-(Arylamino)methyl | 48 | [9] |

| Aromatic Amines | KI, KOH, Ethanol, Reflux | 2-(Arylamino)methyl | 55-85 | [5][10] |

III. Pharmacological Applications and Mechanisms of Action

The true value of 1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride in drug development is realized in the diverse biological activities exhibited by its derivatives. The benzimidazole core serves as a versatile pharmacophore, and modifications at the C-2 position allow for the fine-tuning of activity against various biological targets.

Anticancer Activity

Benzimidazole derivatives have emerged as a significant class of anticancer agents. Their mechanisms of action are multifaceted and include the disruption of microtubule dynamics, induction of apoptosis, and inhibition of key signaling kinases.[6][11]

-

Tubulin Polymerization Inhibition: Several benzimidazole derivatives function as antimitotic agents by interfering with the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. These compounds often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[12][13] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14]

Caption: Mechanism of tubulin polymerization inhibition.

-

Induction of Apoptosis: Many 1-benzyl-2-substituted benzimidazoles exert their anticancer effects by triggering programmed cell death, or apoptosis. Studies on compounds like 1-Benzyl-2-phenylbenzimidazole (BPB) have shown that they can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1] This involves the upregulation of pro-apoptotic proteins such as Bax and Bak, the downregulation of anti-apoptotic proteins like Bcl-2, and the activation of a cascade of cysteine proteases known as caspases (e.g., caspase-8 and caspase-3), which execute the cell death program.[1][12]

Caption: Intrinsic and extrinsic apoptosis pathways induced by benzimidazoles.

Antimicrobial and Antifungal Activity

Derivatives of 2-chloromethyl-1H-benzimidazole have demonstrated significant potential as antimicrobial and antifungal agents.[9] By reacting the parent molecule with various aromatic amines and heterocycles, researchers have developed compounds with potent activity against a range of pathogens, including the fungus Candida albicans.[5] The mechanism of antifungal action for many benzimidazoles involves the inhibition of fungal microtubule assembly, similar to their anticancer effect, which disrupts cell division and growth.

Structure-Activity Relationships (SAR)

The extensive derivatization possible from 1-Benzyl-2-chloromethyl-1H-benzoimidazole has allowed for the exploration of structure-activity relationships. Key findings include:

-

N-1 Substitution: The presence of the benzyl group at the N-1 position has been shown to enhance the anti-inflammatory activity of certain benzimidazole derivatives.[15]

-

C-2 Substitution: The nature of the group introduced at the C-2 position via nucleophilic substitution is a primary determinant of biological activity and target specificity.

-

Benzene Ring Substitution: Modifications on the fused benzene ring, such as the introduction of electron-withdrawing or electron-donating groups, can significantly modulate the pharmacological profile.

IV. Pharmacokinetics and Drug-Likeness (ADME)

For any potential drug candidate, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. While experimental ADME data for 1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride itself is limited, in silico prediction tools and studies on related benzimidazole derivatives provide valuable insights.[16][17]

-

Absorption: Benzimidazoles generally exhibit poor water solubility, which can limit their oral bioavailability. The formation of a hydrochloride salt is a common strategy to address this.

-

Distribution: The lipophilicity, influenced by the N-benzyl group and the C-2 substituent, will play a significant role in tissue distribution and the ability to cross biological membranes like the blood-brain barrier.

-

Metabolism: Benzimidazoles are typically metabolized in the liver, often involving first-pass metabolism, which can lead to the formation of both active and inactive metabolites.

-

Excretion: The route of excretion will depend on the overall physicochemical properties of the specific derivative.

In silico ADME prediction studies on various benzimidazole libraries suggest that it is possible to design derivatives with favorable drug-like properties, including good gastrointestinal absorption and metabolic stability, by carefully selecting the substituents on the core scaffold.[16]

V. Safety and Handling

Based on the GHS hazard classifications for the closely related 2-Chloromethylbenzimidazole, appropriate safety precautions should be taken when handling 1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

VI. Conclusion

1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride is more than just a chemical compound; it is a strategic platform for innovation in drug discovery. Its straightforward and scalable synthesis, combined with the exceptional reactivity of its C-2 chloromethyl group, provides medicinal chemists with a reliable and versatile tool to generate vast libraries of novel molecules. The derivatives stemming from this intermediate have demonstrated a remarkable breadth of pharmacological activities, most notably in the fields of oncology and infectious diseases. The ability of these derivatives to modulate fundamental cellular processes, such as microtubule dynamics and apoptosis, underscores the therapeutic potential of the benzimidazole scaffold. For researchers and drug development professionals, a thorough understanding of the synthesis, reactivity, and biological context of this key intermediate is paramount for the rational design and development of the next generation of benzimidazole-based therapeutics.

References

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. ijpsr.com. [Link]

-

Padhy, G. K., Panda, J., & Behera, A. K. (2019). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Indian Journal of Pharmaceutical Education and Research, 53(2s), s129-s136. [Link]

-

Rao, S. S., Dubey, P., & Kumari, Y. B. (2013). Synthesis of 1-Alkyl-2-chloromethylbenzimidazole Under Green Conditions. ResearchGate. [Link]

-

The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022). National Institutes of Health. [Link]

-

Mobinikhaledi, A., Foroughifar, N., & Kalhor, M. (2009). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 21(2), 1301. [Link]

-

Patil, A., Ganguly, S., & Surana, S. (2012). Microwave assisted synthesis, antifungal evaluation and moleculer docking of benzimidazole derivatives. Der Pharma Chemica, 4(3), 954-964. [Link]

-

A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (n.d.). ResearchGate. [Link]

-

N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis. (n.d.). ResearchGate. [Link]

-

Wang, X., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(11), 2789-2795. [Link]

-

Hsieh, C. T., et al. (2012). 1-Benzyl-2-Phenylbenzimidazole (BPB), a Benzimidazole Derivative, Induces Cell Apoptosis in Human Chondrosarcoma through Intrinsic and Extrinsic Pathways. International Journal of Molecular Sciences, 13(12), 16472-16488. [Link]

-

Badawy, M. A. S., et al. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. RSC Advances, 11(46), 28888-28902. [Link]

-

Agrwal, A., et al. (2022). Synthesis, ADMET, drug likeness and in silico activities of benzimidazole derivative. Bioorganic Chemistry, 125, 105869. [Link]

-

Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (2020). National Institutes of Health. [Link]

-

Sharma, D., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 15(7), 833. [Link]

-

Kumar, P., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry Letters, 96, 129494. [Link]

-

Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI. [Link]

-

PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013). (n.d.). ResearchGate. [Link]

-

Im, E., & Lee, J. (2022). A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy. Molecules, 27(19), 6433. [Link]

-

Liu, X., et al. (2015). Synthesis, biological evaluation, and molecular docking studies of novel 1-benzene acyl-2-(1-methylindol-3-yl)-benzimidazole derivatives as potential tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 101, 449-457. [Link]

-

Al-Ostath, A., et al. (2024). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry, 12, 1370051. [Link]

-

MICROWAVE-ASSISTED SYNTHESIS OF SOME NOVEL BENZIMIDAZOLE COMPOUNDS CONTAINING OXADIAZOLE MOIETY. (n.d.). Revue Roumaine de Chimie. [Link]

-

In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. (2022). National Institutes of Health. [Link]

-

“Design, Synthesis, Mechanistic Studies and In Silico ADME predictions of Benzimidazole derivatives as Novel Antifungal Agents”. (n.d.). ResearchGate. [Link]

-

Lopez, J., & Tait, S. W. G. (2015). Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond. Frontiers in Cell and Developmental Biology, 3, 36. [Link]

-

A Review on Methods of Preparation and Biological Activities of Benzimidazolyl Chalcones. (n.d.). ijptonline.com. [Link]

-

Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. (n.d.). ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of novel benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein. (n.d.). ResearchGate. [Link]

-

Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega, 8(31), 28246-28263. [Link]

-

Dogan, I., et al. (2022). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 42(10), 4641-4653. [Link]

-

2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. (2020). MDPI. [Link]

-

Synthesis and biological activity of some heterocyclic compounds containing benzimidazole and beta-lactam moiety. (n.d.). ResearchGate. [Link]

Sources

- 1. 1-Benzyl-2-Phenylbenzimidazole (BPB), a Benzimidazole Derivative, Induces Cell Apoptosis in Human Chondrosarcoma through Intrinsic and Extrinsic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-BENZYL-2-CHLOROMETHYL-1H-BENZOIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. asianpubs.org [asianpubs.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

Methodological & Application

Application Note: Synthesis of Novel Anticancer Agents from 1-Benzyl-2-chloromethyl-1H-benzoimidazole

Abstract

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its structural similarity to endogenous purines enables it to interact with a wide array of biological targets, making it a focal point for anticancer drug discovery.[2] This application note provides a comprehensive guide for researchers on the synthesis of potential anticancer agents using 1-Benzyl-2-chloromethyl-1H-benzoimidazole as a key reactive intermediate. We detail the synthesis of this precursor and demonstrate its utility in generating a library of diverse 1,2-disubstituted benzimidazoles through nucleophilic substitution. This document provides detailed, field-tested protocols, discusses the rationale behind experimental choices, and explores the structure-activity relationships (SAR) of the resulting compounds.

Introduction: The Benzimidazole Scaffold in Oncology

Benzimidazole derivatives have demonstrated a remarkable breadth of anticancer activities, including the inhibition of critical cellular processes like tubulin polymerization, kinase signaling, and DNA replication.[3][4] The versatility of the benzimidazole ring, particularly when substituted at the N-1 and C-2 positions, allows for fine-tuning of its pharmacological profile.[5]

The N-1 benzyl group is a common feature in many bioactive benzimidazoles, often enhancing the compound's lipophilicity and modulating its binding affinity to target proteins.[1] The 2-chloromethyl group serves as an ideal electrophilic handle—a "springboard"—for introducing diverse functional groups via straightforward nucleophilic substitution reactions. This strategy allows for the rapid generation of compound libraries, which is essential for exploring structure-activity relationships and identifying lead candidates for further development.[6][7]

This guide focuses on a two-stage synthetic approach:

-

Synthesis of the Core Intermediate: A robust protocol for the preparation of 1-Benzyl-2-chloromethyl-1H-benzoimidazole.

-

Molecular Diversification: A general protocol for reacting the intermediate with various nucleophiles (amines, thiols, etc.) to synthesize a library of potential anticancer agents.

Synthesis of the Key Intermediate: 1-Benzyl-2-chloromethyl-1H-benzoimidazole

The synthesis of the title intermediate is reliably achieved through the Phillips-Ladenburg condensation reaction, which involves the cyclization of an o-phenylenediamine with a carboxylic acid.[8]

Synthetic Workflow

The overall process involves the condensation of N-benzylbenzene-1,2-diamine with chloroacetic acid in an acidic medium.

Caption: Workflow for the synthesis of the key intermediate.

Detailed Experimental Protocol

Materials:

-

N-benzylbenzene-1,2-diamine

-

Chloroacetic acid

-

4 N Hydrochloric acid (HCl)

-

Ammonia solution (e.g., 25% NH₄OH in water)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel (60-120 mesh)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add N-benzylbenzene-1,2-diamine (1.0 eq) and chloroacetic acid (3.0 eq).

-

Acidic Condensation: Add 4 N HCl (approx. 45 mL per mole of diamine). The mixture is heated to reflux and maintained for 4 hours.

-

Causality Note: The acidic environment protonates the carbonyl group of chloroacetic acid, activating it for nucleophilic attack by the diamine. The high temperature drives the cyclodehydration to form the imidazole ring.

-

-

Workup and Neutralization: After 4 hours, cool the reaction mixture to room temperature. Carefully neutralize the mixture to pH 7 by the slow addition of ammonia solution with stirring. This step is crucial as it deprotonates the benzimidazole nitrogen and precipitates the crude product.

-

Isolation: The precipitated crude solid is collected by vacuum filtration and washed with cold water.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure 1-benzyl-2-chloromethyl-1H-benzoimidazole.[8]

Self-Validation:

-

TLC Analysis: Monitor reaction completion and column purification using TLC (e.g., 3:7 EtOAc/Hexane). The product should show a single spot.

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected ¹H NMR signals include aromatic protons, a singlet for the N-CH₂-Ph benzyl protons, and a singlet for the C-CH₂-Cl chloromethyl protons.

Application Protocol: Synthesis of a 2-Substituted Benzimidazole Library

The 2-chloromethyl group is an excellent leaving group, making the intermediate highly susceptible to Sₙ2 reactions with a wide range of nucleophiles. This allows for the creation of a diverse library of compounds for anticancer screening.

General Diversification Strategy

Caption: Diversification via nucleophilic substitution.

General Protocol for Nucleophilic Substitution

Materials:

-

1-Benzyl-2-chloromethyl-1H-benzoimidazole

-

Selected Nucleophile (e.g., morpholine, p-nitroaniline, thiophenol) (1.1 - 1.5 eq)

-

Base (e.g., K₂CO₃, Et₃N) (2.0 eq)

-

Solvent (e.g., DMF, Acetonitrile)

-

Potassium Iodide (KI) (catalytic amount)

Procedure:

-

Reaction Setup: Dissolve 1-Benzyl-2-chloromethyl-1H-benzoimidazole (1.0 eq) in a suitable solvent like DMF in a round-bottom flask.

-

Addition of Reagents: Add the base (e.g., K₂CO₃) followed by the nucleophile (1.1 eq). Add a catalytic amount of KI.

-

Causality Note: The base is required to deprotonate acidic nucleophiles (like phenols or thiols) or to act as an acid scavenger for amine nucleophiles. Catalytic KI can facilitate the reaction via an in-situ Finkelstein reaction, converting the chloride to the more reactive iodide.

-

-

Reaction Conditions: Stir the mixture at room temperature or heat (e.g., 60-80 °C) for 2-12 hours. The optimal temperature and time depend on the nucleophilicity of the chosen reactant. Monitor the reaction by TLC.

-

Workup: Once the reaction is complete, pour the mixture into cold water. The product will often precipitate out. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Isolation and Purification: Collect the solid by filtration or concentrate the organic extracts. Purify the crude product by recrystallization or column chromatography.

Anticancer Activity & Structure-Activity Relationship (SAR)

The synthesized derivatives can be evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Data Presentation: In Vitro Cytotoxicity

The following table presents representative cytotoxicity data for hypothetical 1-benzyl-2-substituted-methyl-1H-benzoimidazole derivatives against various cancer cell lines, based on published data for analogous compounds.[5][9][10]

| Compound ID | R-Group (at C2-methyl) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. K562 (Leukemia) |

| Ref-Cis | Cisplatin | 9.5 | 12.0 | 4.5 |

| BZ-1 | Morpholin-4-yl | 25.4 | 18.2 | 15.1 |

| BZ-2 | 4-Fluorophenylamino | 15.8 | 9.5 | 8.9 |

| BZ-3 | 4-Nitrophenylamino | 11.2 | 7.1 | 6.3 |

| BZ-4 | Phenylthio | 19.3 | 15.6 | 11.7 |

| BZ-5 | 4-Bromophenylthio | 9.7 | 6.8 | 5.2 |

Structure-Activity Relationship (SAR) Insights

-

Effect of the Nucleophile: The nature of the nucleophile attached to the methylene bridge significantly impacts anticancer activity. Aromatic amines (anilines) appear more potent than aliphatic amines (morpholine).

-

Electronic Effects: Introducing electron-withdrawing groups (e.g., -NO₂, -Br) on the terminal aromatic ring (as in BZ-3 and BZ-5 ) generally enhances cytotoxic activity compared to electron-donating or neutral substituents.[5] This may be due to altered electronic properties influencing target binding.

-

Lipophilicity: Increasing the lipophilicity and side chain length can sometimes improve activity, potentially by enhancing membrane permeability or interaction with hydrophobic pockets in target enzymes.[5]

Potential Mechanism of Action

Benzimidazole derivatives exert their anticancer effects through multiple mechanisms. Compounds synthesized from this scaffold may act as:

-

Kinase Inhibitors: Many benzimidazoles target protein kinases like BCR-ABL, VEGFR-2, or EGFR, which are crucial for cancer cell proliferation and survival.[5][11]

-

Apoptosis Inducers: These compounds can trigger programmed cell death (apoptosis) by increasing levels of reactive oxygen species (ROS), disrupting the mitochondrial membrane potential, and modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[10]

-

Cell Cycle Regulators: They can cause cell cycle arrest, often at the G2/M phase, by downregulating key proteins like Cyclin B1 and CDK-1, thereby preventing mitosis.[10]

Representative Apoptosis Induction Pathway

Caption: Potential mechanism of apoptosis induction.

Conclusion

1-Benzyl-2-chloromethyl-1H-benzoimidazole is a highly valuable and versatile intermediate for the synthesis of novel anticancer agents. The protocols outlined in this application note provide a reliable and efficient pathway to generate structurally diverse libraries of 1,2-disubstituted benzimidazoles. The straightforward nature of the nucleophilic substitution allows researchers to systematically probe the structure-activity landscape, leading to the identification of potent and selective anticancer drug candidates. Further investigation into the specific molecular targets and in vivo efficacy of the most promising compounds is warranted.

References

-

Title: Representative SAR studies of 1-benzyl-1H-benzimidazole analogues as anticancer agents Source: ResearchGate URL: [Link]

-

Title: Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis Source: RSC Advances (via PMC) URL: [Link]

-

Title: Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative Source: NVEO URL: [Link]

-

Title: Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets Source: Journal of Heterocyclic Chemistry URL: [Link]

-

Title: New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation Source: Taylor & Francis Online URL: [Link]

-

Title: Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives Source: MDPI URL: [Link]

-

Title: Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis Source: ResearchGate URL: [Link]

-

Title: Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies Source: Chemical Review and Letters URL: [Link]

-

Title: Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis Source: RSC Publishing URL: [Link]

-

Title: Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Synthesis And Biological Evaluation Of Benzimidazole Derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

-

Title: Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents Source: ResearchGate URL: [Link]

-

Title: Benzimidazole synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives Source: SpringerLink URL: [Link]

-

Title: Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives Source: ResearchGate URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrevlett.com [chemrevlett.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-BENZYL-2-CHLOROMETHYL-1H-BENZOIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]

Technical Guide: 1-Benzyl-2-chloromethyl-1H-benzoimidazole HCl in Enzyme Inhibition Assays

Part 1: Introduction & Chemical Logic

1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride (BCMB-HCl) is a privileged scaffold in medicinal chemistry, widely utilized as a precursor for synthesizing antimicrobial, antiviral, and anticancer agents. However, in the context of enzyme inhibition assays, it presents a unique profile: it acts as a reactive electrophilic probe .

Unlike reversible inhibitors that rely solely on non-covalent binding (

Mechanism of Action

The inhibition mechanism follows a two-step kinetic model:[1][2]

-

Reversible Binding: The benzimidazole core aligns within the active site via Hydrophobic and

-stacking interactions ( -

Inactivation: The enzymatic nucleophile attacks the methylene carbon, displacing the chloride ion and forming a stable covalent bond (

).

DOT Diagram: Mechanism of Covalent Inactivation

Caption: Kinetic pathway of BCMB-HCl. The compound first binds reversibly (E·I) before the chloromethyl group undergoes nucleophilic substitution to permanently inactivate the enzyme (E-I).

Part 2: Critical Handling & Stability (The "Senior Scientist" Insight)

WARNING: Hydrolytic Instability The chloromethyl group is sensitive to hydrolysis in aqueous buffers, especially at pH > 7.5. Spontaneous hydrolysis converts the active inhibitor into the inactive alcohol (1-benzyl-2-hydroxymethyl-benzimidazole), leading to false-negative IC50 data.

Stability Protocol

-

Stock Preparation: Dissolve BCMB-HCl in 100% anhydrous DMSO to a concentration of 10–50 mM. Store at -20°C. Avoid freeze-thaw cycles.

-

Working Solutions: Do not prepare serial dilutions in aqueous buffer. Perform serial dilutions in 100% DMSO.

-

Assay Introduction: Add the inhibitor to the assay buffer immediately before the enzyme. Limit the final DMSO concentration to <5% (or as tolerated by your specific enzyme).

Part 3: Experimental Protocol - Determination of

To accurately characterize BCMB-HCl, you cannot rely on a standard IC50 value, which shifts over time. You must determine the inactivation efficiency (

Method: The Continuous Assay (Progress Curve Analysis)

This method monitors product formation continuously in the presence of the inhibitor. It is superior to endpoint assays for fast-acting covalent inhibitors.

Reagents

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Triton X-100, 1 mM DTT (Note: Keep DTT low; high thiols can quench the chloromethyl group).

-

Substrate: Fluorogenic or Chromogenic substrate specific to your target (at

concentration). -

Enzyme: Target enzyme (e.g., Cysteine Protease, Kinase).

-

Inhibitor: BCMB-HCl (Series of 5–7 concentrations).

Step-by-Step Workflow

-

Plate Setup: Use a 384-well black/clear bottom plate.

-

Substrate Addition: Dispense substrate (at

) into all wells. -

Inhibitor Addition: Dispense BCMB-HCl (at

) into experimental wells. Include a "No Inhibitor" control (DMSO only). -

Initiation: Inject Enzyme solution to initiate the reaction.

-

Detection: Immediately begin reading fluorescence/absorbance in kinetic mode (e.g., every 30 seconds for 60 minutes).

DOT Diagram: Experimental Workflow

Caption: Workflow for continuous kinetic assay. Critical step: maintaining inhibitor in DMSO until the final mixing step to prevent premature hydrolysis.

Part 4: Data Analysis & Interpretation[4]

The raw data will show curvilinear progress curves where the rate decreases over time as the enzyme becomes covalently modified.

Determine

Fit the progress curve for each inhibitor concentration to the exponential equation for time-dependent inhibition:

- = Product concentration

- = Initial velocity (control rate)

- = Observed rate constant of inactivation

Determine and

Plot

- : The affinity of the initial non-covalent binding.[3][4]

- : The maximum rate of covalent bond formation.

- : The second-order rate constant (efficiency).

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Linear Progress Curves | Inhibitor hydrolyzed or unreactive. | Check stock age. Ensure buffer pH < 8.0. Test fresh stock. |

| No Saturation in | Calculate | |

| Instant Inhibition | Compound acting as non-specific alkylator. | Add a scavenger (e.g., GSH) to check for non-specific reactivity. |

| Precipitation | Low solubility of benzimidazole. | Verify solubility limit in assay buffer. Reduce final concentration. |

Part 5: References

-

Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. (Standard text for

methodology). -

Singh, J., et al. (2011). "The resurgence of covalent drugs."[4] Nature Reviews Drug Discovery, 10, 307–317. Link

-

Tonge, P. J. (2018). "Drug-Target Kinetics in Drug Discovery." ACS Chemical Neuroscience, 9(1), 29–39. Link

-

Madkour, H. M. F., et al. (2006).[5] "Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole." Phosphorus, Sulfur, and Silicon, 181, 255–265.[5] (Source for synthesis and antifungal activity).[6][7][8][9] Link

-

Drug Hunter. (2025).[3][4][8][9] "Cheat Sheet for Covalent Enzyme Inhibitors." Drug Hunter Practical Guides. Link

Sources

- 1. Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States | bioRxiv [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. drughunter.com [drughunter.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]